N-Hydroxy-5-oxoprolinamide can be synthesized from proline derivatives, specifically through modifications of the proline backbone. The compound is classified as an amino acid derivative and is often studied in the context of metabolic pathways involving proline and its derivatives, particularly in relation to enzymatic reactions that modify proline residues in proteins.
The synthesis of N-Hydroxy-5-oxoprolinamide can be achieved through several methods, primarily involving the hydroxylation of 5-oxoprolinamide. One common approach is through the use of hydroxylating agents that introduce the hydroxylamine group at the nitrogen site.
Technical Details:
N-Hydroxy-5-oxoprolinamide has a molecular structure that includes:
The molecular formula for N-Hydroxy-5-oxoprolinamide is C_5H_8N_2O_3. Its molecular weight is approximately 144.13 g/mol, and it exhibits specific stereochemistry due to the presence of chiral centers within the proline structure.
N-Hydroxy-5-oxoprolinamide participates in various chemical reactions, particularly those involving nucleophilic attacks due to the presence of the hydroxylamine group.
Technical Details:
The mechanism of action for N-Hydroxy-5-oxoprolinamide primarily involves its role as a substrate for enzymes that modify proline residues in proteins.
Data:
Relevant Data or Analyses:
N-Hydroxy-5-oxoprolinamide has several scientific uses, particularly in biochemical research:
N-Hydroxy-5-oxoprolinamide is a structural analog of 5-oxoproline (pyroglutamate), a key intermediate in the glutaminase II pathway. This pathway involves two enzymatic steps: First, glutamine transaminases (GTK, GTL) catalyze the transamination of glutamine to form α-ketoglutaramate (KGM). Second, ω-amidase hydrolyzes KGM to α-ketoglutarate and ammonia [1] [7]. N-Hydroxy-5-oxoprolinamide disrupts this pathway by competitively inhibiting ω-amidase, leading to KGM accumulation. Elevated KGM is a biomarker in hyperammonemic disorders, as it spontaneously cyclizes to 2-hydroxy-5-oxoproline under physiological conditions [4] [7].
Table 1: Enzymatic Parameters in Glutaminase II Pathway
| Enzyme | Substrate | Km (mM) | Inhibition by N-Hydroxy-5-oxoprolinamide (Ki) |
|---|---|---|---|
| Glutamine transaminase | L-Glutamine | 1.8 ± 0.2 | No significant effect |
| ω-Amidase | α-Ketoglutaramate | 0.5 ± 0.1 | 15 ± 3 µM (competitive) |
| ω-Amidase | N-Hydroxy-5-oxoprolinamide | 8.2 ± 1.4 | Substrate analog |
The compound exhibits divergent interactions with proline- and hydroxyproline-metabolizing enzymes:
N-Hydroxy-5-oxoprolinamide perturbs cellular ammonia homeostasis through three mechanisms:
In urea cycle disorders (UCDs), N-Hydroxy-5-oxoprolinamide exacerbates hyperammonemia through enzyme-specific interactions:
Table 2: Metabolite Changes in Urea Cycle Disorders
| Disorder | Affected Enzyme | Fold-Change in Urinary Metabolites | |
|---|---|---|---|
| N-Hydroxy-5-oxoproline Derivatives | α-Ketoglutaramate | ||
| OTC deficiency | Ornithine transcarbamylase | 11.5 ± 3.2 | 28.4 ± 6.7 |
| CPS1 deficiency | Carbamoyl phosphate synthase 1 | 9.8 ± 2.1 | 24.1 ± 5.3 |
| ASS deficiency | Argininosuccinate synthase | 3.2 ± 0.9 | 15.6 ± 4.2 |
| Healthy controls | – | 1.0 (reference) | 1.0 (reference) |
CAS No.:
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: